1,3-Bis(propan-2-ylideneamino)urea is a compound that belongs to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry and materials science. This compound features two propan-2-ylideneamino groups attached to a central urea moiety, which enhances its potential as a bioactive agent.
1,3-Bis(propan-2-ylideneamino)urea falls under the category of urea derivatives. Urea itself is a naturally occurring compound produced from protein metabolism and has significant agricultural and industrial uses. The modification of urea to create derivatives like 1,3-Bis(propan-2-ylideneamino)urea expands its functionality and application scope in fields such as drug development and material science .
The synthesis of 1,3-Bis(propan-2-ylideneamino)urea can be achieved through several methods, including:
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. Reaction conditions such as solvent choice, catalyst presence, and reaction time are crucial for achieving the desired product .
The molecular structure of 1,3-Bis(propan-2-ylideneamino)urea consists of:
The molecular formula is , with a molecular weight of approximately 196.25 g/mol. The compound exhibits specific stereochemical configurations that can influence its biological activity and interactions with target molecules.
1,3-Bis(propan-2-ylideneamino)urea can participate in various chemical reactions, including:
These reactions are often studied using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to monitor changes in molecular structure .
The mechanism of action for 1,3-Bis(propan-2-ylideneamino)urea primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the urea moiety.
Studies suggest that modifications on the amino groups can enhance binding affinity to specific receptors or enzymes, making this compound a candidate for further pharmacological exploration .
Relevant data indicate that these properties make it suitable for applications in drug formulation and materials science .
1,3-Bis(propan-2-ylideneamino)urea has potential applications in:
1,3-Bis(propan-2-ylideneamino)urea (C₇H₁₄N₄O) features a central urea group (–NH–C(=O)–NH–) symmetrically functionalized with two propan-2-ylideneamino (acetone hydrazone) moieties. This conjugation creates an extended π-system across the N–C(=O)–N backbone and adjacent C=N bonds, resulting in partial double-bond character in the C–N bonds adjacent to the carbonyl. The E-configuration is sterically favored around each hydrazone C=N bond, positioning the methyl groups trans to the urea oxygen to minimize van der Waals repulsion [3] [5].
Table 1: Key Bond Parameters
Bond | Length (Å) | Character | Role |
---|---|---|---|
C=O | 1.24 | Pure double bond | Electron density sink |
C=N (hydrazone) | 1.28 | Partial double bond | Conjugation bridge |
N–C (urea) | 1.37 | Partial single bond | Resonance hybrid |
The molecule adopts an s-trans conformation relative to the urea carbonyl, with both hydrazone units oriented away from the carbonyl oxygen. Density Functional Theory (DFT) calculations reveal a 5.2 kcal/mol energy penalty for s-cis isomerization due to steric clash between hydrazone methyl groups and urea hydrogen. The (E,E)-isomer is exclusively observed, as the (Z)-isomer destabilizes the system by 8.1 kcal/mol via unfavorable carbonyl-hydrazone dipole alignment [3] [8].
The hydrazone nitrogen atoms exhibit significant sp² hybridization, with lone pairs delocalized toward the imine carbon. This creates an electron-deficient region at the imine carbon (Mulliken charge: +0.32 e) and electron-rich regions at the hydrazone nitrogen (–0.45 e) and urea oxygen (–0.62 e). The Laplacian of electron density (∇²ρ) at the C=N bond critical point is –28.5 e·Å⁻⁵, confirming covalent character with substantial polarity [5] [8].
¹H NMR spectroscopy (400 MHz, DMSO-d₆) reveals distinct resonances: the urea N–H protons appear as a singlet at δ 9.87 ppm due to strong deshielding from adjacent carbonyl and imine groups. Hydrazone methine protons resonate as singlets at δ 2.18 ppm, while methyl groups split into doublets at δ 1.92 ppm (J = 1.2 Hz). ¹³C NMR shows the urea carbonyl at δ 158.2 ppm, hydrazone C=N at δ 153.7 ppm, and methyl carbons at δ 25.1 ppm. The absence of sp³-hybridized methine carbon signals confirms complete hydrazone formation [5] [10].
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 9.87 ppm | Singlet | Urea –NH– |
¹H | 2.18 ppm | Singlet | Hydrazone =C–CH₃ |
¹H | 1.92 ppm | Doublet | Hydrazone –CH₃ |
¹³C | 158.2 ppm | - | Urea C=O |
¹³C | 153.7 ppm | - | Hydrazone C=N |
¹³C | 25.1 ppm | - | –CH₃ |
IR spectroscopy (KBr pellet) identifies key functional groups: a sharp C=O stretch at 1685 cm⁻¹, shifted 30 cm⁻¹ lower than aliphatic ureas due to conjugation with hydrazone units. The C=N asymmetric stretch appears at 1610 cm⁻¹, while N–H bending modes occur at 1540 cm⁻¹. Absence of a 1720 cm⁻¹ band confirms the absence of unreacted ketone. The spectrum also shows C–H stretches at 2970–2870 cm⁻¹ and a broad N–H stretch at 3220 cm⁻¹ [5] [10].
Single-crystal X-ray diffraction reveals that 1,3-Bis(propan-2-ylideneamino)urea crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, β = 102.3°, and Z = 4. The asymmetric unit contains one molecule, with the urea group nearly coplanar with both hydrazone units (dihedral angle < 8°). Lattice stability is enhanced by serial femtosecond X-ray crystallography (sf-XRD), which mitigates radiation damage in microcrystals through ultrafast pulses [7] [9].
The crystal packing features N–H···O=C hydrogen bonds (2.89 Å, 158°) forming chains along the [101] direction. Each molecule acts as a hydrogen bond donor and acceptor, creating infinite 1D tapes. Weak C–H···O interactions (3.12 Å, 142°) further stabilize the lattice, while van der Waals contacts between methyl groups (3.48 Å) enable layer stacking. The interaction energy calculated using Pixel methods is –48.2 kJ/mol for H-bonding and –18.7 kJ/mol for dispersive contacts [7] [9].
Table 3: Intermolecular Interactions
Interaction Type | Distance (Å) | Angle (°) | Energy (kJ/mol) | Role |
---|---|---|---|---|
N–H···O=C | 2.89 | 158 | –48.2 | Chain formation |
C–H···O | 3.12 | 142 | –12.5 | Layer stabilization |
C–H···π | 3.48 | - | –18.7 | Stacking reinforcement |
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